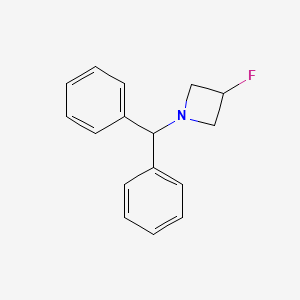

1-Benzhydryl-3-fluoroazetidine

概述

描述

准备方法

1-Benzhydryl-3-fluoroazetidine can be synthesized through several routes. One common method involves the reaction of 3-fluoro-cyclobutylamine with benzhydryl halide under an inert atmosphere . The reaction conditions typically include the use of an inert gas such as nitrogen or argon to prevent unwanted side reactions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

化学反应分析

1-Benzhydryl-3-fluoroazetidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Organic Synthesis

1-Benzhydryl-3-fluoroazetidine serves as a crucial building block in organic synthesis. The fluorine atom enhances the compound's reactivity, allowing for various substitution reactions that are essential in creating more complex molecular architectures.

Key Features:

- Reactivity : The fluorine atom's high electronegativity provides unique electronic properties, making it an excellent candidate for nucleophilic substitutions.

- Versatility : It can be transformed into numerous derivatives with potential pharmacological activities.

Comparison Table of Related Compounds:

| Compound Name | Key Features |

|---|---|

| 1-Benzhydryl-3-chloroazetidine | Contains chlorine; different reactivity profile |

| 1-Benzhydryl-3-bromoazetidine | Bromine substitution; intermediate reactivity |

| This compound | Fluorine substitution; unique electronic properties |

Medicinal Chemistry

The medicinal applications of this compound are particularly promising due to its potential interactions with various biological targets. Research indicates that this compound may be effective in treating several medical conditions.

Potential Therapeutic Uses:

- Diabetes Management : The compound has been identified as beneficial in treating Type 2 diabetes and related metabolic disorders. Its mechanism may involve modulation of glucose homeostasis and insulin sensitivity .

- Neurological Disorders : There is ongoing research into its efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to influence neurotransmitter systems could provide therapeutic benefits .

- Cancer Treatment : Preliminary studies suggest that it may have anti-tumor properties, potentially inhibiting cancer cell proliferation through various biochemical pathways .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

- Study on Diabetes : A patent application detailed the use of this compound in treating Type 2 diabetes, highlighting its role in improving glycemic control and reducing complications associated with the disease .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound may protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases .

作用机制

The mechanism of action of 1-Benzhydryl-3-fluoroazetidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes .

相似化合物的比较

1-Benzhydryl-3-fluoroazetidine can be compared with other similar compounds, such as:

- 1-Benzhydryl-3-azetidinol

- 3-Benzhydryl-1-isobutylpyrrolidine

- 1-Boc-3-(aminomethyl)azetidine

- 3-Benzhydryl-3-pentanol

These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its fluorine atom, which can significantly influence its reactivity and interactions with other molecules.

生物活性

1-Benzhydryl-3-fluoroazetidine is a synthetic compound belonging to the azetidine class, characterized by its unique structural features that confer potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 277.77 g/mol. The compound features a benzhydryl group at the nitrogen position and a fluorine atom at the third position of the azetidine ring, enhancing its lipophilicity and potentially influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.77 g/mol |

| Chemical Class | Azetidine |

| Key Functional Groups | Benzhydryl, Fluorine |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially modulating biochemical pathways by inhibiting or activating specific enzymes. This modulation can lead to various biological effects, including anti-inflammatory and bronchodilatory activities.

Biological Activity

This compound has been investigated for several biological activities:

- CNS Activity : Its enhanced lipophilicity suggests potential central nervous system (CNS) effects, making it a candidate for further exploration in neuropharmacology.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties, which could be relevant in treating conditions like Chronic Obstructive Pulmonary Disease (COPD) through muscarinic receptor modulation .

- Antimicrobial Activity : Some azetidine derivatives have shown promise as antimicrobial agents, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

- In Vitro Studies : Research has demonstrated that related azetidine compounds can inhibit specific enzymes involved in inflammatory pathways. For instance, compounds targeting phosphodiesterase IV (PDE IV) have shown significant anti-inflammatory activity at low concentrations .

- Structure-Activity Relationship (SAR) : Comparative studies with other azetidine derivatives (e.g., 1-benzhydryl-3-chloroazetidine) indicate that substituents like fluorine can significantly alter biological activity and receptor selectivity.

- Pharmacological Profiles : Investigations into the pharmacological profiles of this compound reveal its potential as a dual-action compound, offering both bronchodilation and anti-inflammatory effects through selective receptor interactions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzhydryl-3-fluoroazetidine, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine at the azetidine ring. Monitor reaction temperature (e.g., −78°C to room temperature) to avoid side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Yield Optimization : A table comparing fluorinating agents, reaction times, and yields:

| Fluorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DAST | −78 → RT | 12 | 65 | 98% |

| Deoxo-Fluor | 0 → RT | 8 | 72 | 95% |

- Key Considerations : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of fluorinating agents.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify benzhydryl protons (δ 7.2–7.4 ppm, multiplet) and azetidine fluorine coupling (³JHF ~16 Hz) .

- 19F NMR : Single peak near −180 ppm for 3-fluoroazetidine derivatives.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns.

- Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages.

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Analyze degradation products via LC-MS .

- Stability Table :

| Condition | Degradation Products | % Remaining (HPLC) |

|---|---|---|

| 40°C (dry) | None detected | 98% |

| 75% RH (25°C) | Hydrolyzed azetidine | 85% |

| UV light (254 nm) | Benzhydryl oxidation products | 72% |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess fluorine’s electronic effects on azetidine ring strain and nucleophilicity .

- Reactivity Predictions : Compare HOMO/LUMO energies with non-fluorinated analogs to identify activation barriers for ring-opening reactions.

- Case Study : A table comparing calculated vs. experimental reaction rates for SN2 fluorination:

| Substrate | Calculated ΔG‡ (kcal/mol) | Experimental Rate (s⁻¹) |

|---|---|---|

| 3-fluoroazetidine | 18.2 | 5.6 × 10⁻³ |

| Azetidine | 22.5 | 1.2 × 10⁻⁴ |

Q. How to resolve contradictory spectroscopic data (e.g., unexpected coupling in NMR) for this compound derivatives?

- Methodology :

- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., ring puckering) causing splitting anomalies. For example, coalescence temperatures can reveal energy barriers .

- X-ray Crystallography : Resolve ambiguity in fluorine positioning or conformational isomerism.

- Contradiction Analysis Framework :

Compare data across multiple batches.

Cross-validate with independent techniques (e.g., IR for functional groups).

Apply statistical models (e.g., principal component analysis) to outlier datasets .

Q. What strategies optimize enantioselective synthesis of this compound for chiral catalyst development?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during fluorination.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Case Data :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINOL-PHAL | 92 | 58 |

| Jacobsen’s Salen | 78 | 65 |

Q. Methodological Best Practices

-

Literature Review : Use platforms like Reaxys or SciFinder to track recent patents/publications on fluorinated azetidines. Filter by "synthesis" and "spectroscopic characterization" tags .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Ethical Data Reporting : Disclose batch-to-batch variability and contradictory results transparently in publications .

属性

IUPAC Name |

1-benzhydryl-3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWABRWFBVPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428541 | |

| Record name | 1-benzhydryl-3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617718-45-3 | |

| Record name | 1-benzhydryl-3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。